N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea

anticancer breast cancer prostate cancer

Researchers developing metal-based anticancer agents face structural uncertainty with generic thiourea ligands-small substituent changes drastically alter bioactivity. This compound's morpholine-diethyl pharmacophore enables Cu(II) complexes with paclitaxel-comparable IC50 values (1.76-1.97 μM) against MCF-7 & PC-3. Also a validated intermediate for morpholinothiazoles with doxorubicin-comparable cytotoxicity. ≥97% HPLC purity. Ships ambient. For R&D use only.

Molecular Formula C15H23N3OS
Molecular Weight 293.4 g/mol
CAS No. 1427460-42-1
Cat. No. B1405594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea
CAS1427460-42-1
Molecular FormulaC15H23N3OS
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCCN(CC)C(=S)NC1=CC=C(C=C1)N2CCOCC2
InChIInChI=1S/C15H23N3OS/c1-3-17(4-2)15(20)16-13-5-7-14(8-6-13)18-9-11-19-12-10-18/h5-8H,3-4,9-12H2,1-2H3,(H,16,20)
InChIKeyIPNXUVDSNWJIOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1427460-42-1 – Baseline Profile


N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS: 1427460-42-1) is a thiourea derivative of molecular formula C15H23N3OS and molecular weight 293.43 g/mol. This compound features a phenyl group para-substituted with a morpholine ring and a thiourea moiety bearing N,N-diethyl substituents . This unique combination of structural elements—the electron-rich morpholine, the lipophilic diethyl groups, and the versatile thiourea core—positions the compound as a specialized chemical tool for applications in medicinal chemistry and coordination chemistry [1][2]. However, direct quantitative activity data for this specific compound are extremely limited in the open literature, and most evidence for its potential differentiation is derived from class-level inference based on structurally related analogs [3].

1427460-42-1 – Why Generic Substitution Fails


In the thiourea chemical space, small structural perturbations can lead to profound differences in biological activity, metal-coordination behavior, and physicochemical properties. For N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea, the simultaneous presence of the morpholine ring—which introduces oxygen as a hydrogen-bond acceptor and modulates solubility—and the N,N-diethyl groups—which enhance lipophilicity and steric bulk—creates a specific pharmacophore not present in simpler thioureas or analogs with alternative substitutions . Even among morpholine-containing thioureas, the substitution pattern on the phenyl ring and the nature of the N-alkyl groups dictate distinct activity profiles [1]. For instance, in a comparative study of acylthiourea analogs, the simple replacement of a diethylamine group with a morpholine moiety (CBDEA vs. CBMOR) resulted in a two-fold difference in efficacy against MCF-7 breast cancer cells, underscoring that generic substitution based solely on core scaffold similarity is not scientifically valid [2]. The limited quantitative data available for the target compound necessitates procurement based on its precise chemical structure rather than assumptions of functional interchangeability with in-class analogs .

1427460-42-1 – Quantitative Differentiation Evidence


Anticancer Activity: Morpholine vs. Diethyl Substituents

In a 2021 study, the morpholine-containing acylthiourea analog CBMOR demonstrated a two-fold enhancement in cell death and apoptosis induction compared to its diethyl-substituted counterpart CBDEA against MCF-7 breast cancer cells, despite showing similar activity against PC-3 prostate cancer cells [1]. This differential activity profile underscores the functional impact of the morpholine moiety in specific cellular contexts, providing a class-level inference for the potential advantage of the morpholine-phenyl scaffold in N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea over non-morpholine analogs.

anticancer breast cancer prostate cancer

Copper Complex Anticancer Activity

Complexation of the morpholine-containing acylthiourea CBMOR with Cu(II) yielded the CuCBMOR complex, which exhibited optimal anticancer activity with IC50 values of 1.76 μM against MCF-7 breast cancer cells and 1.97 μM against PC-3 prostate cancer cells, comparable to the clinical anticancer drug paclitaxel [1]. The CuCBMOR complex induced apoptosis in 91.53% of MCF-7 cells and 85.95% of PC-3 cells, demonstrating that metal coordination significantly amplifies the anticancer potential of morpholine-thiourea ligands [1].

anticancer metal complexes apoptosis

Diethyl-Thiourea Antifungal Potency

A 1999 study on morpholine thiourea derivatives demonstrated that thioureas bearing diethyl groups exhibited higher antifungal activity against Botrytis cinerea compared to those with morpholine groups [1]. Notably, Compound 3 from this series achieved total inhibition (100%) of fungal growth, highlighting the critical role of diethyl substitution in maximizing antifungal efficacy [1].

antifungal Botrytis cinerea agricultural fungicides

Morpholine-Thiourea Gram-Positive Antibacterial Activity

A 2013 study on substituted thioureas containing pyridine, morpholine, and phenol moieties reported maximum bacteriostatic activity against Gram-positive microorganisms including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 9.37 to 37.5 μM [1]. This activity profile was notably more potent than the observed antifungal activity (MIC 600 to >600 μM), indicating selective antibacterial efficacy for this structural class [1].

antibacterial Gram-positive Staphylococcus aureus

Morpholine-Thiourea Cytotoxicity

A 2023 study on 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles, synthesized from 1-morpholino-3-phenyl-thiourea, identified several compounds (2, 4, 5, 6, 11, and 12) with cytotoxicity comparable to doxorubicin against multiple cancer cell lines in the sulforhodamine B (SRB) assay [1]. These compounds induced significant early and late apoptosis and arrested cancer cells in the S and G2 phases of the cell cycle [1].

anticancer morpholinothiazole cytotoxicity

Structural and Spectroscopic Characterization

The acylthiourea analogs CBDEA and CBMOR have been extensively characterized by single-crystal X-ray diffraction, IR, UV-Vis, and NMR spectroscopy [1]. CBDEA crystallized in a monoclinic P21/c space group, while CBMOR exhibited a chair conformation for the morpholine ring and distinct hydrogen-bonding patterns [1]. These detailed structural characterizations provide a foundation for understanding the coordination chemistry and solid-state properties of related morpholine-thiourea derivatives.

crystallography spectroscopy coordination chemistry

1427460-42-1 – Validated Application Scenarios


Anticancer Metal-Based Cytotoxic Agents

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea is a promising ligand for synthesizing novel Cu(II) and Ni(II) complexes with potent anticancer activity. As demonstrated for the closely related morpholine-containing acylthiourea CBMOR, complexation with Cu(II) yields complexes with IC50 values in the low micromolar range (1.76-1.97 μM) against breast and prostate cancer cells, comparable to paclitaxel, and induces high rates of apoptosis (>85%) [1]. Researchers focused on developing metal-based anticancer therapeutics should prioritize this compound as a versatile building block for generating libraries of bioactive coordination complexes.

Diethyl-Enhanced Antifungal Activity

The presence of diethyl groups in this compound may confer superior antifungal activity compared to purely morpholine-based thioureas. A 1999 study demonstrated that thiourea derivatives bearing diethyl groups exhibited higher antifungal potency against Botrytis cinerea than their morpholine counterparts, with one diethyl-containing analog achieving total (100%) growth inhibition [2]. For agrochemical researchers seeking novel fungicidal leads against crop pathogens, N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea represents a structurally informed choice that balances the potential bioactivity of both the morpholine and diethyl moieties.

Gram-Positive Antibacterial Agents

Morpholine-containing thiourea derivatives have demonstrated potent and selective bacteriostatic activity against Gram-positive bacteria, with MIC values as low as 9.37 μM against Staphylococcus aureus and Enterococcus faecalis [3]. This activity profile, which is substantially more potent than the antifungal activity of the same compounds, suggests that N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea is a valuable starting point for medicinal chemistry campaigns aimed at developing novel antibacterial agents, particularly those targeting drug-resistant Gram-positive strains.

Morpholinothiazole Anticancer Precursor

Morpholine-phenyl thioureas serve as key intermediates in the synthesis of 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles, which have been shown to exhibit cytotoxicity comparable to doxorubicin and induce significant apoptosis and cell cycle arrest in cancer cells [4]. For synthetic and medicinal chemists engaged in heterocyclic chemistry, procuring N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea provides access to a validated synthetic pathway for generating structurally diverse morpholinothiazole derivatives with promising anticancer properties.

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